molecular formula C25H35FN6O2 B2435411 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851942-31-9

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2435411
CAS RN: 851942-31-9
M. Wt: 470.593
InChI Key: CXRPSCKILQQODL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a purine dione structure, which is a key component in many biological molecules, including DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring and the purine dione structure are likely to be key structural features .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleoside transporters .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific information, it’s difficult to provide an accurate assessment .

properties

CAS RN

851942-31-9

Product Name

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C25H35FN6O2

Molecular Weight

470.593

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H35FN6O2/c1-4-5-6-7-10-13-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-14-16-31(17-15-30)20-12-9-8-11-19(20)26/h8-9,11-12H,4-7,10,13-18H2,1-3H3

InChI Key

CXRPSCKILQQODL-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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